
Eflornithine hydrochloride
Description
Eflornithine hydrochloride (C₆H₁₅ClF₂N₂O₃) is a synthetic amino acid derivative that irreversibly inhibits ornithine decarboxylase (ODC), an enzyme critical for polyamine synthesis, which is essential for cell proliferation and differentiation . Initially developed as an injectable treatment for African trypanosomiasis (sleeping sickness), its topical formulation (13.9% cream) is FDA-approved for hirsutism management, reducing unwanted facial hair growth by slowing hair follicle activity . Recently, it has also gained approval for high-risk neuroblastoma treatment in combination with immunotherapy .
Structurally, this compound features a difluoromethyl group attached to the ornithine backbone, enhancing its enzymatic inhibition potency . Preformulation studies reveal its high melting point (246 ± 0.5°C), crystalline nature, and superior aqueous solubility (>500 mg/mL), making it suitable for both topical and systemic formulations .
Propriétés
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGNNYJFSHYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019072 | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-68-3, 68278-23-9 | |
Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EFLORNITHINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Traditional Synthetic Routes
Early synthetic methods for this compound involved sequential protection and deprotection of functional groups to construct the difluorinated piperidine backbone. A seminal study by Patil et al. (2018) detailed the synthesis of eflornithine and its related impurities through intermediates such as methyl 2,5-diamino-pentanoate HCl and 3-amino-3-(difluoromethyl)piperidin-2-one HCl . Key steps included:
-
Amination and cyclization : Reaction of methyl 2,5-diamino-pentanoate with difluoromethylating agents under acidic conditions.
-
Benzylidene protection : Introduction of benzylidene groups to stabilize intermediates during synthesis.
-
Final hydrolysis and salt formation : Conversion of the protected intermediate to eflornithine free base, followed by hydrochlorination to yield the final product.
While effective, these methods faced challenges such as low yields (50–60%) and lengthy reaction times (24–48 hours), necessitating process optimization.
Novel Synthetic Approaches
Recent advancements have focused on streamlining synthesis to improve efficiency and reduce environmental impact. A 2024 study demonstrated a two-step laboratory-optimized process achieving an 86% isolated yield in just 4 hours . The method replaced traditional chlorodifluoromethane (CHClF₂) with eco-friendly alternatives, aligning with global phase-out mandates for ozone-depleting substances. Critical innovations included:
-
Microwave-assisted reactions : Accelerating cyclization and difluoromethylation steps.
-
Continuous-flow systems : Enhancing throughput to 24 mmol/h , making the process viable for industrial-scale production.
Process Optimization and Scalability
Transitioning from laboratory-scale synthesis to industrial production requires addressing yield, cost, and environmental factors.
Reaction Condition Optimization
The 2024 protocol highlighted the importance of pH control and temperature gradients in minimizing byproduct formation. By maintaining a pH of 5.6 during intermediate stages, researchers reduced degradation and improved product stability. Additionally, solvent selection played a pivotal role:
-
Methanol-water mixtures (3:1 v/v) enhanced solubility of intermediates while facilitating easy separation.
-
Acetone recrystallization yielded high-purity this compound crystals.
Table 1: Comparison of Traditional vs. Optimized Synthesis
Scalability Challenges
Industrial-scale production faces hurdles such as equipment corrosion from hydrochloric acid and batch inconsistency . Continuous-flow systems mitigate these issues by ensuring uniform mixing and reducing exposure to corrosive reagents.
Purification and Characterization Techniques
Post-synthesis purification is critical to meet pharmacopeial standards.
Solubility-Driven Purification
This compound exhibits high solubility in water (83.33 mg/mL ), enabling efficient recrystallization. Methanol and acetone are preferred for washing to remove hydrophobic impurities.
Spectroscopic Validation
Advanced analytical methods ensure structural integrity:
-
UV-Vis Spectrophotometry : Kumar et al. (2014) validated a method using vanillin reagent to quantify this compound at 578 nm , achieving a linear range of 5–25 μg/mL.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the absence of benzylidene-protecting groups in the final product.
Table 2: Solubility Profile of this compound
Solvent | Solubility (mg/mL) |
---|---|
Water | 83.33 |
Methanol | 45.12 |
Acetone | 12.89 |
Environmental and Regulatory Considerations
Modern synthesis prioritizes green chemistry principles. The 2024 method eliminated CHClF₂, a potent greenhouse gas, replacing it with tetrafluoropropene-based reagents . Regulatory compliance is ensured through:
Analyse Des Réactions Chimiques
Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylornithine derivatives, while reduction may produce various amine derivatives .
Applications De Recherche Scientifique
Dermatological Applications
1.1 Treatment of Hirsutism
Eflornithine hydrochloride is primarily known for its topical formulation (13.9% cream), marketed under the brand name Vaniqa. It is FDA-approved for the reduction of unwanted facial hair in women with hirsutism. The mechanism of action involves the irreversible inhibition of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis, which plays a role in hair follicle growth and proliferation .
Clinical Efficacy
- Clinical Trials : Multiple randomized controlled trials have demonstrated the efficacy of eflornithine cream in reducing hair growth. In one study, patients using eflornithine experienced a significant reduction in hair density and length after 24 weeks of treatment compared to a placebo group .
- Patient Outcomes : Approximately 35% of patients treated with eflornithine showed significant improvement, while only 9% of those receiving placebo reported similar benefits . The effects are cumulative; longer treatment durations correlate with improved outcomes.
Safety Profile
This compound cream is generally well-tolerated, with minor side effects such as skin irritation being the most common . In clinical studies, no serious adverse effects were reported, making it a viable option for long-term use .
Oncological Applications
2.1 Treatment of Neuroblastoma
This compound has been repurposed for use in oncology, specifically in treating high-risk neuroblastoma. It is utilized as an adjunct therapy following initial treatments that include anti-GD2 immunotherapy. The drug's ability to inhibit ODC helps restore balance in cellular processes that are often dysregulated in cancer cells .
Mechanism of Action in Cancer
- Polyamine Synthesis Inhibition : By inhibiting ODC, eflornithine disrupts polyamine synthesis, which is vital for cell growth and differentiation. This action can lead to cytostatic effects on tumor cells, particularly those expressing MYCN oncogenes .
- Clinical Outcomes : Studies indicate that eflornithine can prevent or delay tumor formation in animal models and may enhance the effectiveness of other treatments when used in combination .
Innovative Research Applications
Recent studies have explored novel delivery methods for this compound:
3.1 Nanofiber Drug Delivery Systems
Research has investigated electrospun nanofibers loaded with this compound for enhanced topical delivery. These systems demonstrate improved biocompatibility and controlled release profiles, potentially leading to better patient compliance and outcomes in managing hirsutism .
Key Findings from Research
- In Vitro Studies : Eflornithine-loaded nanofibers showed promising results in reducing hair growth in animal models while maintaining a high safety profile .
- Potential Applications : Such innovative delivery systems could expand the therapeutic uses of eflornithine beyond hirsutism to other dermatological conditions requiring localized treatment.
Future Directions and Research
Ongoing research continues to explore additional applications for this compound:
- Combination Therapies : Investigating its role as an adjunct therapy alongside laser treatments for improved efficacy in hair removal .
- Broader Oncological Applications : Studying its potential use against other malignancies where ODC inhibition may prove beneficial.
Summary Table of this compound Applications
Application Area | Indication | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Dermatology | Hirsutism | Inhibition of ornithine decarboxylase | Significant reduction in hair growth |
Oncology | High-risk neuroblastoma | Disruption of polyamine synthesis | Prevents tumor formation |
Innovative Research | Nanofiber drug delivery | Enhanced localized delivery | Improved safety and efficacy profiles |
Mécanisme D'action
Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting this enzyme, this compound reduces the levels of polyamines, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in treating conditions where rapid cell growth is a factor, such as in certain cancers and parasitic infections .
Comparaison Avec Des Composés Similaires
Topical Formulations: Eflornithine vs. "Eflornithine–Armenicum"
A comparative rat study evaluated the pharmacokinetics of 13.9% eflornithine hydrochloride cream against an "Eflornithine–Armenicum" compound (Table 1). The cream demonstrated superior systemic absorption, with a 39% higher peak plasma concentration (Cmax: 5.3 vs. 3.8 ng/mL) and shorter time to Cmax (Tmax: 2 vs. 3.3 hours) . However, the "Eflornithine–Armenicum" formulation showed a 25% lower AUC, suggesting reduced systemic exposure.
Table 1: Pharmacokinetic Parameters of Topical Eflornithine Formulations in Rats
Parameter | Eflornithine Cream | Eflornithine–Armenicum |
---|---|---|
Cmax (ng/mL) | 5.3 | 3.8 |
Tmax (h) | 2.0 | 3.3 |
AUC (ng·h/mL) | 58.4 | 43.8 |
Half-life (h) | 11.6 | 11.6 |
Systemic vs. Topical Administration
Oral eflornithine (0.5–3 g/m²/day) exhibits dose-dependent ototoxicity, with reversible auditory threshold shifts in lower frequencies . In contrast, topical application minimizes systemic toxicity, with only mild skin irritation reported . This positions topical eflornithine as a safer alternative for chronic use compared to systemic antiparasitics like suramin or pentamidine, which carry risks of renal toxicity and hypotension .
Pharmacodynamic Comparisons
ODC Inhibitors: Eflornithine vs. Natural Polyamines
Eflornithine’s mechanism distinguishes it from natural polyamines (e.g., spermidine, putrescine). While polyamines promote cell growth, eflornithine’s irreversible ODC inhibition depletes intracellular polyamine pools, arresting proliferation in parasites and cancer cells . In MYCN2 neuroblastoma cells, eflornithine reduces migration by 72%, an effect reversed by polyamine supplementation .
Antiparasitic Agents: Eflornithine vs. Nifurtimox and Melarsoprol
In trypanosomiasis treatment, eflornithine targets ODC, whereas nifurtimox generates oxidative stress and melarsoprol disrupts parasite energy metabolism . Eflornithine’s specificity reduces off-target effects compared to melarsoprol, which has a 5% mortality risk due to encephalopathy .
Analytical Method Comparisons
Eflornithine’s quantification employs diverse methods, each with distinct advantages (Table 2). Ion-pair spectrophotometry (bromocresol green) offers cost-effectiveness (LOD: 0.287 µg/mL), while HPLC provides high sensitivity (LLOQ: 1.5 ng/mL) for pharmacokinetic studies . UV spectroscopy is optimal for bulk analysis, with a linear range of 50–400 µg/mL and 99.99% recovery .
Table 2: Analytical Methods for this compound
Activité Biologique
Eflornithine hydrochloride, an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), is primarily known for its applications in treating African trypanosomiasis and excessive facial hair growth (hirsutism) in women. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications, supported by data tables and relevant research findings.
Eflornithine functions as a suicide inhibitor of ODC, a key enzyme involved in polyamine biosynthesis. By irreversibly binding to ODC, eflornithine prevents the natural substrate ornithine from accessing the active site, thereby inhibiting polyamine synthesis essential for cell proliferation and differentiation. This mechanism is crucial in both cancer treatment and managing hirsutism:
- Inhibition of ODC : Eflornithine's difluoromethyl group allows it to bind covalently to a cysteine residue (Cys-360) within the ODC active site, effectively blocking ornithine's entry .
- Impact on Cancer Cells : In neuroblastoma models, eflornithine has been shown to induce cellular senescence and suppress tumor formation by downregulating oncogenic drivers like MYCN and LIN28B .
Efficacy in Clinical Studies
Eflornithine is primarily used in two contexts: treatment for African trypanosomiasis and as a topical agent for reducing facial hair growth.
1. Treatment of African Trypanosomiasis
Eflornithine is recognized as a critical drug for treating Trypanosoma brucei gambiense infections, particularly for patients who are refractory to traditional treatments:
- Clinical Efficacy : In clinical trials, eflornithine has demonstrated a significant reduction in parasitemia and improved patient outcomes compared to placebo .
- Long-term Impact : The drug has been noted for its safety profile and effectiveness in preventing relapses in high-risk patients .
2. Topical Application for Hirsutism
This compound cream (15%) is marketed under the brand name Vaniqa for the treatment of hirsutism:
- Clinical Trials : A study involving 54 participants showed that 58% of those treated with eflornithine experienced at least some improvement in facial hair growth after 24 weeks, compared to 34% in the placebo group .
- Statistical Significance : The success rates were significantly higher in the eflornithine group (24.4% success rate) compared to the vehicle group (4.3%) after 24 weeks of treatment (p ≤ 0.001) .
Table 1: Clinical Study Outcomes for Hirsutism Treatment
Study Reference | Eflornithine Group Success Rate (%) | Placebo Group Success Rate (%) | p-value |
---|---|---|---|
Study A | 24.4 | 4.3 | ≤ 0.001 |
Study B | 44.0 | 13.0 | ≤ 0.001 |
Overall | 58% improvement | 34% improvement | - |
Case Study: Efficacy of Eflornithine Cream
In a double-blind study assessing the effectiveness of eflornithine cream versus placebo, patients applied the cream twice daily over a period of 24 weeks. The results indicated:
- Physician Assessments : Statistically significant improvements were noted at multiple time points (weeks 6, 10, and 22) with p-values indicating strong treatment effects .
- Self-assessment Reports : Patients reported a preference for the eflornithine-treated side compared to the control side at week 34 (p = 0.017) .
Q & A
Q. What validated analytical methods are recommended for quantifying eflornithine hydrochloride in pharmaceutical formulations?
this compound can be quantified using validated spectrophotometric and chromatographic methods. For instance, a spectrophotometric method involving vanillin as a chromogenic reagent at pH 5.6 produces a stable chromogen with absorption maxima at 578 nm, achieving linearity between 5–25 μg/mL (RSD <1.003%) . Alternatively, reversed-phase HPLC (RP-HPLC) offers high specificity for structural separation, particularly in parenteral formulations, with validation parameters (linearity, accuracy, robustness) adhering to ICH guidelines .
Q. How do researchers address discrepancies in stability profiles of this compound across different analytical methods?
Stability studies should employ stability-indicating methods (e.g., UV-spectrophotometry with derivatization) to distinguish degradation products from the parent compound. For example, adjusting pH or using ion-pair reagents can mitigate interference from excipients or degradation byproducts. Cross-validation using multiple techniques (e.g., RP-HPLC vs. spectrophotometry) resolves data contradictions by isolating method-specific artifacts .
Q. What experimental parameters are critical for optimizing this compound extraction from biological matrices?
Selective solvent extraction protocols must account for matrix complexity (e.g., plasma, tissue). Adjusting pH to 5.6–6.0 minimizes protein binding, while solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Validation should include spike-and-recovery tests (target: 85–115% recovery) and matrix effect assessments .
Advanced Research Questions
Q. How can Central Composite Design (CCD) optimize sustained-release formulations of this compound?
CCD enables systematic optimization of variables like lipid matrix composition (e.g., glyceryl behenate), surfactant concentration, and homogenization speed. Response surface analysis identifies interactions between factors, such as lipid-to-drug ratio impacting encapsulation efficiency (>90%) and in vitro release kinetics (e.g., 80% release over 24 hours). Validation includes accelerated stability testing (40°C/75% RH) to predict shelf-life .
Q. What mechanistic challenges arise when studying this compound’s inhibition of ornithine decarboxylase (ODC) in vivo?
ODC inhibition reduces polyamine synthesis, but compensatory pathways (e.g., spermidine uptake) may limit efficacy. Researchers must measure tissue-specific polyamine depletion (via LC-MS/MS) and correlate it with ODC activity (radiometric assays using ¹⁴C-ornithine). Preclinical models (e.g., murine neuroblastoma) require longitudinal sampling to account for circadian ODC expression fluctuations .
Q. How should clinical trials design adapt for this compound’s use in high-risk neuroblastoma?
Trials should incorporate pharmacodynamic endpoints (e.g., ODC activity in peripheral blood mononuclear cells) alongside traditional efficacy metrics. Dosing regimens must balance target engagement (e.g., 100 mg/kg/day in adults) with toxicity thresholds (e.g., hematologic adverse events). Adaptive designs (e.g., Bayesian response-adaptive randomization) allow dose adjustments based on interim PK/PD data .
Q. What strategies validate the specificity of this compound analogs in enzyme inhibition assays?
Competitive inhibition assays using recombinant ODC isoforms (e.g., human vs. murine) assess analog specificity. Crystallographic studies (e.g., X-ray diffraction of ODC-eflornithine complexes) identify binding site interactions. Cross-reactivity with structurally similar enzymes (e.g., arginine decarboxylase) must be excluded via kinetic analyses (Ki determinations) .
Methodological Resources
- Analytical Validation : Follow ICH Q2(R1) guidelines for linearity (r² ≥0.998), precision (inter-day RSD ≤2%), and accuracy (spiked recovery 98–102%) .
- Preclinical Models : Use orthotopic neuroblastoma xenografts with bioluminescent imaging to monitor tumor regression and metastasis .
- Data Interpretation : Apply ANOVA with Tukey post-hoc tests for multi-group comparisons in formulation optimization studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.